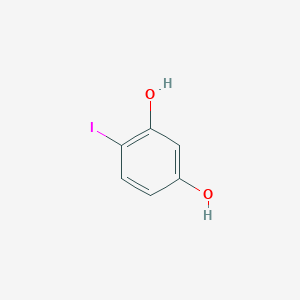

1,3-Benzenediol, 4-iodo-

描述

Contextualization within Halogenated Aromatic Compounds

1,3-Benzenediol, 4-iodo- belongs to the class of halogenated aromatic compounds, which are organic compounds containing a halogen atom bonded to an aromatic ring. organicchemistrytutor.comnumberanalytics.com These compounds are fundamental in organic synthesis, serving as versatile building blocks for more complex molecules. thieme-connect.comrsc.org The introduction of a halogen, in this case, iodine, into an aromatic ring is a crucial transformation in synthetic chemistry. organicchemistrytutor.comnumberanalytics.com

The halogenation of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org For highly activated rings like resorcinol (B1680541) (1,3-benzenediol), the reaction can often occur without a strong Lewis acid catalyst, which is typically required for less reactive aromatic substrates. wikipedia.org The presence of the iodine atom in 4-iodoresorcinol makes it a useful intermediate, as the iodine can act as a leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.

Significance in Advanced Organic Chemistry and Related Fields

The importance of 1,3-Benzenediol, 4-iodo- lies in its utility as a precursor and intermediate in several areas of chemical science.

Organic Synthesis : It serves as a key starting material for synthesizing more complex organic molecules. cymitquimica.com For instance, it is used in the preparation of 2,4-diacetoxyiodobenzene, a reagent used in Sonogashira cross-coupling reactions. acs.org The iodine atom can be substituted in palladium-mediated reactions to form new carbon-carbon bonds, leading to a wide array of derivatives.

Medicinal Chemistry : Due to the presence of the iodine atom, 4-iodoresorcinol and its derivatives are of interest for their potential biological activities. cymitquimica.com Halogenated compounds are widely used in the pharmaceutical industry as intermediates in drug synthesis. numberanalytics.com For example, iodinated resorcinols have been explored for their potential in radiology diagnosis. researchgate.net Resorcinol itself is known to interfere with the iodination of tyrosine in the thyroid, a process catalyzed by a heme-containing enzyme. nih.govdrugbank.com

Material Science : In the field of material science, which involves the discovery and design of new materials, halogenated compounds play a significant role. wikipedia.org Iodinated resorcinols, including 4-iodoresorcinol, have been used to produce materials like bent-core liquid crystals, which can exhibit unique properties. researchgate.net

Historical Development of Resorcinol Iodination Studies

The synthesis of iodinated resorcinols has been a subject of study for a considerable time, with various methods developed to achieve selective iodination. Early procedures for preparing 2- and 4-iodoresorcinols were often described as confusing, with slight changes in reaction conditions leading to different product mixtures. scispace.com

Initial attempts to iodinate resorcinol often resulted in a complex mixture of products, including 2-iodoresorcinol, 4-iodoresorcinol, and various di- and tri-iodinated resorcinols, which were difficult to separate. scispace.comorgsyn.org For example, using iodine chloride in pyridine (B92270) was found to produce 4-iodoresorcinol as the major product, but it was contaminated with other iodinated isomers. scispace.com

Over time, more selective and efficient methods have been developed. It was discovered that reacting resorcinol with iodine chloride in ether at 0°C could produce 4-iodoresorcinol in excellent yield. scispace.com Another approach involves the use of a potassium iodate/potassium iodide/hydrochloric acid system for the iodination of m-hydroxybenzenes like resorcinol. acs.org The choice of solvent and temperature has been shown to be critical in controlling the regioselectivity of the iodination reaction. For instance, the iodination of resorcinol with iodine chloride was improved when carried out in refluxing ether. scispace.com These developments have been crucial for making specific iodinated resorcinol isomers, like 1,3-Benzenediol, 4-iodo-, more readily available for research and application.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodobenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOPERRUKLPBFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316638 | |

| Record name | 4-Iodoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41046-68-8 | |

| Record name | 4-Iodoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41046-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Benzenediol, 4 Iodo

Direct Iodination Approaches

Direct iodination of the resorcinol (B1680541) nucleus is the most straightforward conceptual approach to 1,3-Benzenediol, 4-iodo-. However, the two hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, which can lead to a mixture of products, including the 2-iodo, 4-iodo, and 6-iodo isomers, as well as di- and tri-iodinated species. Therefore, the choice of reagents and reaction conditions is critical to selectively obtain the desired 4-iodo isomer.

Regioselective Iodination of Resorcinol

The regioselectivity of the iodination of resorcinol is highly dependent on the reaction conditions, particularly the pH. In slightly basic solutions, the reaction is kinetically controlled and tends to favor the formation of 2-iodoresorcinol. Conversely, under acidic conditions, the thermodynamically more stable 4-iodoresorcinol is the major product. This is because the 2-position is sterically hindered by the two adjacent hydroxyl groups, and while it may be electronically favored for rapid reaction, the 4-position leads to a less sterically crowded and more stable product.

The use of molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃) is a common method for the iodination of phenols. In the case of resorcinol, these conditions typically lead to the kinetically favored 2-iodoresorcinol as the major product, along with 4-iodoresorcinol and di- and tri-iodinated byproducts. mdpi.comsemanticscholar.org One study reported that the reaction of resorcinol with iodine and sodium bicarbonate in water at 0°C yielded 2-iodoresorcinol in 66% yield. orgsyn.org Vigorous stirring is essential to prevent the formation of a foam and to ensure a good yield of the 2-iodo isomer, as inefficient mixing can lead to increased amounts of 4-iodoresorcinol and other byproducts. orgsyn.org

It has been noted that changes in reaction conditions can significantly alter the product distribution. For instance, the use of iodine chloride (ICl) in pyridine (B92270) has been reported to yield 4-iodoresorcinol as the main product, although separation from other isomers can be challenging. organic-chemistry.org An improved yield of 4-iodoresorcinol was also obtained when the iodination with elementary iodine was carried out in refluxing ether. organic-chemistry.org

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| I₂/NaHCO₃ | Water, 0°C | 2-Iodoresorcinol | 66% | orgsyn.org |

| ICl/Pyridine | Not specified | 4-Iodoresorcinol | Major product | organic-chemistry.org |

| I₂ | Refluxing ether | 4-Iodoresorcinol | Improved yield | organic-chemistry.org |

Reagents that can deliver a more electrophilic iodine species are often employed to enhance the rate and selectivity of iodination. 1,3-Diiodo-5,5-dimethylhydantoin (B1295625) (DIH) is a stable, solid reagent that serves as a source of electrophilic iodine and is often more convenient to handle than molecular iodine. organic-chemistry.org The reactivity of DIH can be tuned by the acidity of the reaction medium. researchgate.net In the presence of a strong acid like sulfuric acid, a "superelectrophilic" iodine species is generated, which can iodinate even deactivated aromatic rings. researchgate.net

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenol | DIH | Ethanol (B145695), 20°C, 30 min | 2,4,6-Triiodophenol (B146134) | 80% | researchgate.net |

Control of Positional Isomerism in Iodoresorcinol Synthesis

As previously mentioned, the synthesis of a specific iodoresorcinol isomer is a significant challenge due to the activating nature of the hydroxyl groups. The formation of 2-iodoresorcinol is kinetically favored in slightly basic conditions, while the thermodynamically more stable 4-iodoresorcinol is favored under acidic conditions. mdpi.comorganic-chemistry.org This principle can be exploited to control the product distribution.

One effective strategy to obtain 4-iodoresorcinol is through the acid-catalyzed rearrangement of 2-iodoresorcinol. organic-chemistry.org Heating 2-iodoresorcinol in a mixture of dioxane and concentrated hydrochloric acid at 60°C resulted in a mixture where 4-iodoresorcinol was the major product, alongside unreacted 2-iodoresorcinol, 4,6-diiodoresorcinol, and resorcinol. organic-chemistry.org This demonstrates that the thermodynamically favored isomer can be obtained by allowing the reaction to reach equilibrium under acidic conditions.

Furthermore, the choice of the iodinating agent itself can influence the regioselectivity. The use of iodine chloride (ICl) in ether at 0°C has been shown to selectively produce 4,6-diiodoresorcinol in 90% yield, indicating a strong preference for para-iodination relative to the hydroxyl groups. organic-chemistry.org While this method leads to the di-iodinated product, it underscores the potential for reagent-based control of positional isomerism.

Advanced and Emerging Synthetic Routes

In addition to classical chemical methods, advanced synthetic techniques are being explored for the iodination of aromatic compounds, offering potential advantages in terms of selectivity, safety, and environmental impact.

Electrochemical Iodination Methods

Electrochemical synthesis is an emerging green technology that can generate reactive species in situ, often under mild conditions and without the need for harsh chemical oxidants. gamry.com The electrochemical iodination of organic molecules can be achieved by the anodic oxidation of iodide ions to generate electrophilic iodine species. researchgate.net

While the electrochemical oxidation of resorcinol has been studied, these investigations have primarily focused on its degradation and polymerization, which are common pathways for phenols under oxidative electrochemical conditions. rsc.orgnih.govfrontiersin.orgresearchgate.netmdpi.com The resorcinol molecule is susceptible to oxidation, leading to the formation of radical species that can readily polymerize and foul the electrode surface. nih.gov This presents a significant challenge for the selective electrochemical iodination of resorcinol.

Although specific examples of the successful electrochemical synthesis of 1,3-Benzenediol, 4-iodo- are not prominent in the reviewed literature, the electrosynthesis of other iodinated aromatic compounds, such as 4-iodopyrazole, has been demonstrated. researchgate.net This suggests that with careful optimization of reaction parameters—such as electrode material, solvent system, supporting electrolyte, and applied potential—it may be possible to favor the iodination reaction over the competing oxidation and polymerization pathways for resorcinol. Further research in this area is needed to develop a viable electrochemical route to 4-iodoresorcinol.

Metal-Catalyzed Iodination Strategies

The direct iodination of resorcinol often yields a mixture of mono-, di-, and tri-iodinated products, with the regioselectivity being highly dependent on the reaction conditions. scispace.com Traditional methods, such as the use of iodine chloride, can produce 4-iodoresorcinol as the major product, but separating it from other isomers and poly-iodinated byproducts can be challenging. scispace.com To overcome these limitations, metal-catalyzed iodination strategies have emerged as a promising alternative, offering improved selectivity and efficiency.

One notable advancement is the use of copper(II) nitrate (B79036) as a catalyst for the aerobic oxyiodination of phenols. researchgate.net This method demonstrates high activity for a range of phenols and, crucially, exhibits remarkable regioselectivity for the formation of para-iodo substituted products. researchgate.net When applied to resorcinol, this catalytic system would be expected to favor the formation of the desired 1,3-Benzenediol, 4-iodo-.

The proposed catalytic cycle involves the copper(II) catalyst activating molecular oxygen to oxidize iodide ions to an electrophilic iodine species, which then undergoes electrophilic aromatic substitution with the electron-rich resorcinol ring. The para-position to one of the hydroxyl groups and ortho to the other is sterically accessible and electronically activated, leading to the preferential formation of the 4-iodo isomer.

| Catalyst | Iodinating Agent | Oxidant | Solvent | Key Features |

| Copper(II) nitrate | Iodine (I₂) | Molecular Oxygen (O₂) | Water | High para-selectivity, mild conditions. researchgate.net |

Detailed research findings indicate that this copper-catalyzed system is not only efficient for phenols with electron-donating groups but also for those with electron-withdrawing groups, highlighting its broad substrate scope. researchgate.net The use of an inexpensive and abundant metal catalyst like copper makes this strategy economically viable and attractive for larger-scale synthesis.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 1,3-Benzenediol, 4-iodo- can be approached through several green methodologies that align with these principles.

A prime example of a green synthetic route is the aforementioned copper(II) nitrate-catalyzed aerobic oxyiodination of resorcinol. researchgate.net This method embodies several key principles of green chemistry:

Use of a Green Solvent: The reaction is performed in water, which is a non-toxic, non-flammable, and environmentally benign solvent. researchgate.net

Atom Economy: The use of molecular oxygen as the terminal oxidant is highly atom-economical, as the byproduct is water. researchgate.net

Catalysis: Employing a catalyst in small amounts is preferable to using stoichiometric reagents. The copper(II) nitrate is used in catalytic quantities and can potentially be recycled. researchgate.net

Energy Efficiency: The reaction proceeds under mild conditions, reducing the energy consumption typically associated with chemical syntheses. researchgate.net

Another green approach to iodination involves the use of hydrogen peroxide as a clean oxidant in water. researchgate.net While not strictly a metal-catalyzed reaction in all its variations, this system avoids the use of hazardous oxidizing agents and organic solvents. The combination of an iodine source with hydrogen peroxide in an aqueous medium can provide an effective and environmentally friendly route to iodinated phenols. researchgate.net

| Green Chemistry Principle | Application in the Synthesis of 1,3-Benzenediol, 4-iodo- | Reference |

| Safer Solvents | Use of water as the reaction medium. | researchgate.netresearchgate.net |

| Atom Economy | Utilization of molecular oxygen or hydrogen peroxide as the oxidant, with water as the only byproduct. | researchgate.netresearchgate.net |

| Catalysis | Employment of a copper(II) nitrate catalyst to enhance reaction efficiency and selectivity. | researchgate.net |

| Design for Energy Efficiency | Reactions are conducted under mild temperature and pressure conditions. | researchgate.net |

By integrating these green chemistry principles, the synthesis of 1,3-Benzenediol, 4-iodo- can be achieved in a more sustainable and environmentally responsible manner, minimizing waste and enhancing safety.

Chemical Reactivity and Mechanistic Investigations of 1,3 Benzenediol, 4 Iodo

Electrophilic Aromatic Substitution (EAS) Pathways

The benzene (B151609) ring of 4-iodoresorcinol is highly activated towards electrophilic aromatic substitution due to the presence of two hydroxyl groups. These groups dictate the regioselectivity of subsequent substitution reactions.

Mechanistic Studies of Iodination at Activated Aromatic Rings

The formation of 4-iodoresorcinol itself is a prime example of electrophilic aromatic substitution on an activated ring. The iodination of resorcinol (B1680541) (1,3-benzenediol) can be achieved using various iodinating agents. The mechanism follows the general pathway for EAS, which involves two primary steps:

Generation of an Electrophile : An electrophilic iodine species, often represented as I⁺, is generated. This can be accomplished with molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid, or by using reagents like iodine monochloride (ICl). scispace.com

Nucleophilic Attack and Intermediate Formation : The electron-rich aromatic ring of resorcinol acts as a nucleophile, attacking the electrophilic iodine. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Rearomatization : A base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product.

Studies on the iodination of activated aromatic compounds have explored various catalytic systems to improve selectivity and yield. For instance, organocatalytic methods using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source with thiourea (B124793) catalysts have been shown to be effective for the regioselective iodination of activated aromatic substrates.

Influence of Hydroxyl Groups on Reactivity and Regioselectivity

The two hydroxyl groups on the 1,3-benzenediol scaffold are powerful activating groups in electrophilic aromatic substitution. Their influence stems from two opposing electronic effects:

Inductive Effect (-I) : Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. This effect is deactivating.

Resonance Effect (+M) : The lone pairs of electrons on the oxygen atoms can be donated to the aromatic pi system. This delocalization of electrons increases the electron density of the ring, especially at the ortho and para positions.

For hydroxyl groups, the resonance effect strongly outweighs the inductive effect, leading to potent activation of the ring towards electrophiles. In resorcinol, the two hydroxyl groups are meta to each other. Their activating effects are additive, making the ring highly nucleophilic. The positions ortho and para to each hydroxyl group are activated. Specifically, positions 2, 4, and 6 are activated. Position 2 is ortho to both hydroxyls, while positions 4 and 6 are para to one and ortho to the other.

This strong activation directs incoming electrophiles to these positions. The formation of 4-iodoresorcinol is a result of substitution at the C4 position, which is sterically less hindered than the C2 position located between the two hydroxyl groups. The reaction conditions can influence the product distribution; for example, in acidic solutions, the thermodynamically more stable 4-iodoresorcinol is often the major product, whereas kinetically controlled conditions might favor the 2-iodo isomer. scispace.com

Nucleophilic Aromatic Substitution (NAS) of the Iodine Atom

While the electron-rich ring generally disfavors nucleophilic attack, the presence of the iodine atom provides a site for nucleophilic aromatic substitution (SNAr) reactions, particularly through metal-catalyzed pathways. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in these transformations.

Ligand-Exchange Reactions

Ligand-exchange, or halogen exchange, reactions can convert aryl iodides into other aryl halides. A notable example is the "aromatic Finkelstein reaction," which typically involves the conversion of an aryl bromide or chloride to an aryl iodide. The reverse reaction, converting an aryl iodide to a bromide or chloride, is also possible but often less favorable thermodynamically. Copper-catalyzed systems are commonly employed for these transformations. For instance, a catalyst system comprising copper(I) iodide (CuI) and a diamine ligand can facilitate the exchange of an iodide for a bromide or chloride from a salt source.

Cross-Coupling Reactions

1,3-Benzenediol, 4-iodo- is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The iodine atom serves as a reactive handle for oxidative addition to a metal center (commonly palladium or copper), initiating the catalytic cycle.

Common Cross-Coupling Reactions involving Aryl Iodides:

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Palladium(0) | C-C |

| Heck Coupling | Alkene | Palladium(0) | C-C |

| Sonogashira Coupling | Terminal Alkyne | Palladium(0) / Copper(I) | C-C |

| Stille Coupling | Organotin Reagent | Palladium(0) | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium(0) | C-N |

| Ullmann Condensation | Alcohol, Amine, Thiol | Copper(I) | C-O, C-N, C-S |

These reactions allow for the elaboration of the 4-iodoresorcinol core, enabling the synthesis of a diverse array of more complex molecules by attaching various organic fragments at the C4 position. The high reactivity of the C-I bond often allows these reactions to proceed under milder conditions compared to those required for the corresponding aryl bromides or chlorides.

Oxidation and Reduction Chemistry

The chemical reactivity of 1,3-Benzenediol, 4-iodo- is also defined by its susceptibility to oxidation and reduction.

Oxidation : Phenolic compounds, including resorcinols, are susceptible to oxidation. The oxidation of resorcinol can be a complex process. Electrochemical studies show that resorcinol undergoes an irreversible oxidation, which can lead to the formation of radical intermediates that subsequently dimerize or polymerize, often causing fouling of electrode surfaces. nih.govresearchgate.net Unlike its isomers hydroquinone (B1673460) and catechol, which oxidize to stable benzoquinones, 1,3-benzenediol does not form a stable quinone structure. researchgate.net The oxidation process can be initiated by chemical oxidants, such as hypervalent iodine reagents, or electrochemically. nih.govnih.gov The formation of radicals is often the initial step, which can lead to the formation of polymeric materials or, under certain conditions, ring-opened products. nih.gov

Reduction : The primary site for reduction in 4-iodoresorcinol is the carbon-iodine bond. The C-I bond can be cleaved through catalytic hydrogenation or by using various reducing agents. This process, known as hydrodeiodination or reductive dehalogenation, replaces the iodine atom with a hydrogen atom, yielding 1,3-benzenediol (resorcinol). This reaction is a common method for removing iodine from an aromatic ring after it has served its purpose as a directing group or a handle for cross-coupling. Catalytic methods often employ palladium on carbon (Pd/C) with a hydrogen source. Additionally, radical-based reduction mechanisms have been investigated, where carbon-centered radicals in aqueous solutions can induce dehalogenation.

Oxidation of Hydroxyl Moieties to Quinones

The oxidation of phenolic compounds, particularly those with multiple hydroxyl groups like resorcinol derivatives, is a fundamental transformation in organic chemistry. While direct experimental data on the oxidation of 1,3-Benzenediol, 4-iodo- to a quinone is not extensively detailed in the provided search results, the reactivity can be inferred from the well-established oxidation of other substituted phenols and resorcinols. nih.govresearchgate.net The presence of two hydroxyl groups in a meta-relationship in the resorcinol scaffold makes the formation of a simple benzoquinone through direct oxidation challenging compared to hydroquinone or catechol isomers. researchgate.net

However, the oxidation of phenols to ortho-quinones using hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), has been reported as an efficient method. nih.gov This process is believed to proceed through the formation of an iodoxy-phenate intermediate, which then undergoes oxidative collapse to the corresponding o-quinone. nih.gov In the case of 1,3-Benzenediol, 4-iodo-, oxidation would likely lead to a more complex product, potentially an o-quinone derivative, although the specific regioselectivity would be influenced by the electronic effects of the iodo and hydroxyl substituents. The oxidation of resorcinol itself is a complex process and does not always lead to simple quinone formation. researchgate.net

Table 1: Potential Oxidizing Agents for Phenolic Compounds

| Oxidizing Agent | Product Type | Reference |

|---|---|---|

| o-Iodoxybenzoic acid (IBX) | o-Quinones | nih.gov |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Quinone structures | researchgate.net |

It is important to note that the oxidation of resorcinol can be significantly different from that of catechol and hydroquinone, often resulting in irreversible processes and not necessarily forming a stable quinone structure. researchgate.net

Reductive Dehalogenation of the Iodine Atom

The carbon-iodine bond in aryl iodides is susceptible to cleavage under reductive conditions, a process known as reductive dehalogenation. This transformation can be achieved through various chemical methods, although specific studies on 1,3-Benzenediol, 4-iodo- are not prevalent in the provided literature. Generally, reductive dehalogenation of aryl halides can be accomplished using catalytic hydrogenation, metal hydrides, or dissolving metal reductions.

In a biological context, flavin-dependent enzymes like iodotyrosine deiodinase catalyze the reductive dehalogenation of halotyrosines. nih.gov The mechanism involves the activation of the substrate for reduction. While this is an enzymatic process, it highlights the possibility of reducing the C-I bond in phenolic compounds.

For chemical synthesis, common reagents for the reductive dehalogenation of aryl iodides include:

Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂, formic acid, or ammonium (B1175870) formate).

Raney nickel.

Zinc dust in the presence of an acid or base.

Sodium borohydride (B1222165) in the presence of a transition metal catalyst.

The efficiency of these methods can be influenced by the other functional groups present in the molecule. In the case of 1,3-Benzenediol, 4-iodo-, the acidic phenolic hydroxyl groups might influence the choice of reagents and reaction conditions.

Metal-Catalyzed Transformations Involving the C-I Bond

The carbon-iodine bond in 1,3-Benzenediol, 4-iodo- serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. mdpi.commdpi.comnobelprize.org The high reactivity of the C-I bond in oxidative addition to palladium(0) complexes makes it an excellent substrate for these transformations. rsc.org

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organoboron reagent with an organic halide. nih.govnih.govmdpi.com 1,3-Benzenediol, 4-iodo- is expected to readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids or their esters in the presence of a palladium catalyst and a base.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the cross-coupling | mdpi.comnih.gov |

| Ligand | PPh₃, Buchwald ligands | Stabilizes the catalyst and promotes reaction | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent | mdpi.comresearchgate.net |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants | nih.gov |

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nobelprize.org The presence of the hydroxyl groups on the 1,3-Benzenediol, 4-iodo- ring may necessitate the use of a suitable base to avoid deprotonation and potential catalyst inhibition.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. washington.edunih.govrsc.orgbeilstein-journals.org 1,3-Benzenediol, 4-iodo- would be an excellent substrate for this reaction due to the high reactivity of the C-I bond.

Table 3: General Conditions for Sonogashira Coupling of Aryl Iodides

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Main catalyst for the coupling | nih.govbeilstein-journals.org |

| Copper Co-catalyst | CuI | Facilitates the reaction with the alkyne | rsc.org |

| Base | Triethylamine, Piperidine | Alkyne deprotonation and HCl scavenger | washington.edu |

| Solvent | THF, Acetonitrile, DMF | Reaction medium | washington.edunih.gov |

This reaction provides a direct route to synthesize alkynyl-substituted resorcinol derivatives, which are valuable intermediates in the synthesis of more complex molecules. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Other Palladium-Catalyzed Processes

Beyond Suzuki-Miyaura and Sonogashira couplings, the C-I bond of 1,3-Benzenediol, 4-iodo- can participate in a variety of other palladium-catalyzed transformations. mdpi.com These reactions further expand the synthetic utility of this compound.

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. The regioselectivity of the addition to the alkene is a key consideration.

Buchwald-Hartwig Amination: This is a powerful method for the formation of C-N bonds by coupling the aryl iodide with an amine (primary or secondary). This would allow for the synthesis of aminophenol derivatives.

Stille Coupling: This reaction couples the aryl iodide with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups.

Carbonylation Reactions: In the presence of carbon monoxide, a palladium catalyst can facilitate the insertion of a carbonyl group to form carboxylic acid derivatives, esters, or amides.

The choice of catalyst, ligand, base, and solvent is crucial for the success and selectivity of these reactions.

Rearrangement Reactions and Fragmentations

The study of rearrangement and fragmentation reactions of 1,3-Benzenediol, 4-iodo- can provide insights into its stability and reactivity under different conditions. While specific literature on the rearrangement of this particular compound is scarce, general principles of aromatic chemistry and the behavior of related compounds can be considered.

Acid-catalyzed rearrangement of iodinated resorcinol products has been observed. scispace.com For instance, treatment of a mixture of 2-iodo- and 4-iodoresorcinol with acid can lead to a change in the isomer ratio, suggesting a reversible electrophilic iodination process where the thermodynamically more stable isomer is favored. scispace.com This indicates that under acidic conditions, the iodine atom on 1,3-Benzenediol, 4-iodo- could potentially migrate.

Skeletal rearrangements, such as the Pinacol or Beckmann rearrangements, are typically associated with specific functional group arrangements not present in 1,3-Benzenediol, 4-iodo- itself. libretexts.org However, derivatives of this compound could potentially undergo such transformations. For example, conversion of the hydroxyl groups to other functionalities might open pathways for intramolecular rearrangements.

Fragmentation reactions would likely require more forcing conditions, such as high temperatures or strong oxidizing agents, leading to the breakdown of the aromatic ring. The stability of the C-I bond and the phenolic hydroxyl groups would be determining factors in the fragmentation pathways.

Role as a Precursor for Hypervalent Iodine Reagents

1,3-Benzenediol, 4-iodo-, also known as 4-iodoresorcinol, serves as a valuable precursor in the synthesis of hypervalent iodine reagents, particularly diaryliodonium salts. The electron-rich nature of the resorcinol ring activates the iodo group towards oxidation, facilitating the formation of the iodine(III) center characteristic of these reagents. The synthesis of hypervalent iodine compounds from iodoarenes is a well-established field, with several methodologies applicable to 4-iodoresorcinol.

The general strategy for preparing diaryliodonium salts from an iodoarene involves two key steps: the oxidation of the iodine atom to a hypervalent iodine(III) species, followed by the coupling of this intermediate with an arene. Common oxidants employed for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone), typically in the presence of a strong acid like a sulfonic acid or sulfuric acid.

While specific studies detailing the synthesis of hypervalent iodine reagents directly from 1,3-Benzenediol, 4-iodo- are not extensively documented in publicly available literature, the established protocols for other electron-rich iodoarenes provide a strong basis for predicting its reactivity. The hydroxyl groups on the benzene ring are expected to enhance the nucleophilicity of the iodo-substituted carbon, thereby facilitating the initial oxidation step.

Mechanistic Pathway for Diaryliodonium Salt Formation:

The formation of diaryliodonium salts from an iodoarene is proposed to proceed through the following mechanistic steps:

Oxidation of the Iodoarene: The iodoarene is first oxidized by an oxidizing agent, such as m-CPBA, in the presence of a strong acid (e.g., p-toluenesulfonic acid, TsOH). This step forms a highly reactive iodine(III) intermediate.

Electrophilic Aromatic Substitution: The activated iodine(III) species then undergoes an electrophilic aromatic substitution reaction with a second arene molecule.

Formation of the Diaryliodonium Salt: The resulting intermediate then forms the stable diaryliodonium salt.

One of the prominent methods for the one-pot synthesis of diaryliodonium salts involves the use of m-CPBA as the oxidant and a sulfonic acid. organic-chemistry.org This protocol has been successfully applied to a wide range of iodoarenes and arenes. Another effective method utilizes Oxone in the presence of sulfuric acid. beilstein-journals.org These general methods are applicable for the preparation of a variety of diaryliodonium salts, including those with electron-donating and electron-withdrawing substituents. beilstein-journals.org

The following table outlines the general conditions for the synthesis of diaryliodonium salts from iodoarenes, which can be adapted for 1,3-Benzenediol, 4-iodo-.

| Method | Oxidant | Acid | General Reaction Conditions | Typical Yields |

|---|---|---|---|---|

| Olofsson Protocol | m-CPBA | Sulfonic Acid (e.g., TsOH, TfOH) | Reaction of iodoarene and arene with m-CPBA and acid in an organic solvent. | Moderate to excellent |

| Kita Protocol | Oxone | Sulfuric Acid | One-pot reaction of iodoarene and arene with Oxone and sulfuric acid. | Good to high |

The reactivity of 1,3-Benzenediol, 4-iodo- in these reactions would be influenced by the directing effects of the hydroxyl groups. These groups are ortho-, para-directing, which would influence the regioselectivity of the electrophilic aromatic substitution step when forming unsymmetrical diaryliodonium salts.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular structure of 1,3-Benzenediol, 4-iodo-.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons. In a study on the iodination of resorcinol (B1680541), the ¹H NMR spectrum of 4-iodoresorcinol was recorded in deuterated chloroform (B151607) (CDCl₃). The spectrum displays three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. A doublet at δ 7.31 ppm is assigned to the proton at the C5 position, showing coupling to the proton at C6. A doublet of doublets at δ 6.12 ppm corresponds to the C6 proton, which is coupled to both the C5 and C2 protons. The proton at C2 appears as a doublet at δ 6.42 ppm, coupled to the C6 proton. The integration of these signals confirms the presence of one of each type of proton.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For 1,3-Benzenediol, 4-iodo-, six distinct signals are expected for the six carbons of the benzene ring. The carbons bearing the electron-withdrawing hydroxyl and iodo groups (C1, C3, and C4) would appear at lower field (higher ppm values), while the carbons bearing hydrogen atoms (C2, C5, C6) would resonate at a higher field. Specifically, the carbon atom attached to the iodine (C4) is expected to have a significantly shifted signal due to the heavy atom effect.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 7.31 | d (doublet) | 8.0 |

| H-2 | 6.42 | d (doublet) | 2.5 |

| H-6 | 6.12 | dd (doublet of doublets) | 8.0, 2.5 |

Data obtained in CDCl₃.

| Carbon Position | Predicted Chemical Shift Range (δ, ppm) | Notes |

|---|---|---|

| C1, C3 | 150-160 | Carbons attached to hydroxyl groups, deshielded. |

| C5 | 125-135 | Aromatic CH, influenced by adjacent iodine. |

| C2, C6 | 100-115 | Aromatic CH, ortho/para to hydroxyl groups, shielded. |

| C4 | 85-95 | Carbon attached to iodine, shielded by heavy atom effect. |

Note: These are predicted values based on substituent effects; experimental data may vary.

Two-dimensional (2D) NMR experiments are employed to further confirm the structural assignments made from 1D NMR and to establish definitive connectivity.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would show correlations (cross-peaks) between protons that are spin-spin coupled. For 1,3-Benzenediol, 4-iodo-, a COSY spectrum would display a cross-peak between the signals for H-5 (δ 7.31) and H-6 (δ 6.12), confirming their ortho relationship. Another cross-peak would be expected between H-6 (δ 6.12) and H-2 (δ 6.42), confirming their meta coupling.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton assignments to their corresponding carbon atoms: H-2 to C-2, H-5 to C-5, and H-6 to C-6.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 1,3-Benzenediol, 4-iodo- (C₆H₅IO₂), the exact mass of the molecular ion [M]⁺˙ can be calculated. The ability of HRMS to measure mass with sub-ppm accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

| Formula | Species | Calculated Exact Mass |

|---|---|---|

| C₆H₅IO₂ | [M]⁺˙ | 235.9334 |

| C₆H₄IO₂ | [M-H]⁻ | 234.9256 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable structural information. The fragmentation pattern of 1,3-Benzenediol, 4-iodo- would be expected to show characteristic losses. A primary and highly probable fragmentation pathway would be the loss of an iodine radical (•I), which is a common fragmentation for iodoaromatic compounds. Other potential fragmentations could involve the loss of carbon monoxide (CO) or other small neutral molecules from the ring structure. Analyzing these fragmentation pathways helps to confirm the presence and location of the various functional groups on the aromatic ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide characteristic signatures for the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of 1,3-Benzenediol, 4-iodo- would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic hydroxyl groups. Strong bands in the 1200-1300 cm⁻¹ region would correspond to C-O stretching vibrations. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and aromatic C=C ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-I stretching vibration is expected to appear as a weaker band in the far-infrared region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While O-H and C-O stretches are often weaker in Raman spectra compared to IR, the symmetric vibrations of the aromatic ring and the C-I bond are typically strong and easily observable. The symmetric "ring breathing" mode of the substituted benzene ring would give a particularly intense Raman signal.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | 3600-3200 | 3600-3200 | Strong, Broad (IR); Weak (Raman) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium (IR); Strong (Raman) |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| C-O stretch | 1300-1200 | 1300-1200 | Strong (IR); Weak (Raman) |

| C-I stretch | 600-500 | 600-500 | Medium (IR); Strong (Raman) |

Note: These are typical frequency ranges for the specified functional groups.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within "1,3-Benzenediol, 4-iodo-". The absorption of UV or visible light by the molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 4-iodoresorcinol, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring's conjugated system.

The core structure, resorcinol (1,3-benzenediol), exhibits characteristic UV absorption peaks around 273 nm. The introduction of an iodine atom onto the benzene ring is expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maximum (λmax). This is due to the influence of the halogen substituent on the electronic structure of the aromatic ring. The lone pair electrons on the iodine atom can interact with the π-system of the ring, slightly extending the chromophore and lowering the energy gap for the π → π* transition. While specific spectral data for 4-iodoresorcinol is not widely published, data from related compounds allows for an informed estimation. For example, 4-hexylresorcinol also shows a characteristic absorption at approximately 270 nm, indicating the primary absorption is governed by the resorcinol moiety. researchgate.net The presence of the iodine atom, a heavy halogen, would likely shift this absorption to a slightly longer wavelength.

| Compound | λmax (nm) | Predominant Electronic Transition |

| Resorcinol | ~273 researchgate.net | π → π |

| 4-Hexylresorcinol | ~270 researchgate.net | π → π |

| 1,3-Benzenediol, 4-iodo- | Estimated >273 | π → π* |

This interactive table provides a comparison of the UV absorption maxima for resorcinol and a related compound, with an estimated value for 1,3-Benzenediol, 4-iodo-.

Chromatographic Methods for Purity and Isomer Separation

Chromatography is indispensable for assessing the purity of "1,3-Benzenediol, 4-iodo-" and for separating it from isomers that are often formed during synthesis, such as 2-iodoresorcinol. The choice of chromatographic technique depends on the scale and required resolution of the separation.

Thin Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring reaction progress and assessing the purity of 4-iodoresorcinol. tifr.res.in In TLC, separation is based on the differential partitioning of the compound between a solid stationary phase (typically polar silica (B1680970) gel) and a liquid mobile phase (a solvent or solvent mixture). wisc.edu Due to the two polar hydroxyl groups, 4-iodoresorcinol is a polar compound and will have a strong interaction with the silica gel, resulting in a lower retention factor (Rf) compared to less polar impurities. libretexts.org

The selection of an appropriate eluent (mobile phase) is critical for achieving good separation. umass.edu For phenolic compounds, mixtures of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) are commonly employed. The polarity of the solvent system is adjusted to achieve an optimal Rf value, typically between 0.3 and 0.7. umass.edu However, the separation of iodinated resorcinol isomers on silica gel can be challenging due to their similar polarities.

Visualization: Since 4-iodoresorcinol is colorless, spots on the TLC plate must be visualized. Common methods include:

UV Light: The aromatic ring allows for visualization under short-wave UV light (254 nm), where it will appear as a dark spot on a fluorescent background.

Iodine Chamber: Exposure to iodine vapor will cause the compound to appear as a brown spot. ksu.edu.sachemistryhall.com

| Solvent System (v/v) | Polarity | Application |

| Hexane / Ethyl Acetate (e.g., 7:3) | Moderate | General separation of moderately polar compounds. |

| Toluene / Acetone (e.g., 9:1) | Moderate | Separation of various phenolic compounds. |

| Chloroform / Methanol (B129727) (e.g., 9:1) | High | Separation of more polar compounds. |

This interactive table lists common TLC solvent systems suitable for the analysis of phenolic compounds like 1,3-Benzenediol, 4-iodo-.

For precise quantitative analysis and unambiguous identification, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the method of choice. This technique couples the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection provided by HRMS. researchgate.net

A typical LC method for a phenolic compound like 4-iodoresorcinol would involve a reversed-phase column (e.g., C18) with a gradient elution. The mobile phase often consists of a mixture of acidified water (e.g., with formic acid) and an organic solvent such as methanol or acetonitrile. acgpubs.org

The HRMS detector provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition of the compound. For "1,3-Benzenediol, 4-iodo-", the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This high accuracy allows for confident differentiation from other compounds with the same nominal mass.

| Parameter | Description |

| Molecular Formula | C₆H₅IO₂ |

| Monoisotopic Mass | 235.93343 u |

| Ionization Mode | Electrospray Ionization (ESI), negative mode |

| Expected Ion [M-H]⁻ | 234.92618 m/z |

This interactive table shows the calculated mass data for 1,3-Benzenediol, 4-iodo-, which is fundamental for its identification by LC-HRMS.

Supercritical Fluid Chromatography (SFC) is a powerful technique that is particularly well-suited for the separation of isomers, including the positional isomers of iodinated resorcinol. researchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase. youtube.com The properties of supercritical CO₂ (low viscosity and high diffusivity) allow for faster separations and higher efficiency compared to traditional HPLC. chromatographytoday.com

To separate polar compounds like 4-iodoresorcinol, a polar organic co-solvent (modifier), such as methanol or ethanol (B145695), is added to the CO₂ mobile phase. The separation is achieved on a packed column, and for aromatic isomers, stationary phases that can engage in π-π interactions, such as phenyl-based columns, are often effective. chromatographytoday.comshimadzu.com SFC's unique selectivity makes it an excellent alternative to HPLC when isomeric separation is difficult to achieve. chromforum.org The ability to rapidly screen different columns and modifiers allows for efficient method development for challenging separations. chromatographytoday.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uiowa.edu This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal allows for the calculation of the electron density map and, subsequently, the complete molecular structure. manchester.ac.uk

While the specific crystal structure of "1,3-Benzenediol, 4-iodo-" is not publicly available, the crystallographic data for the closely related analogue, 4-chlororesorcinol (B43231), provides a representative example of the type of structural information that can be obtained. nih.gov Analysis of such a structure would reveal the planarity of the benzene ring, the precise locations of the hydroxyl and halogen substituents, and the hydrogen bonding network in the crystal lattice, which dictates the packing of the molecules.

| Parameter | 4-Chlororesorcinol (Representative Example) |

| Database ID | COD 1507533 nih.gov |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 11.231(3) |

| b (Å) | 3.9160(10) |

| c (Å) | 14.281(4) |

| β (°) | 108.01(3) |

| Volume (ų) | 596.8(3) |

This interactive table presents the crystallographic data for 4-chlororesorcinol as a representative example for the solid-state structural determination of a 4-haloresorcinol. nih.gov

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for investigating the dynamic behavior of molecules and their interactions at an atomic level. For 1,3-Benzenediol, 4-iodo-, MD simulations can provide significant insights into its intermolecular interactions, which are crucial for understanding its physical properties, crystal structure, and behavior in solution.

While specific MD studies on 1,3-Benzenediol, 4-iodo- are not extensively documented in publicly available literature, the principles can be inferred from simulations of similar molecules, such as resorcinol (B1680541) and other halogenated organic compounds. MD simulations for 1,3-Benzenediol, 4-iodo- would typically involve defining a force field that accurately describes the interatomic and intermolecular forces. These forces include bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

A key aspect of the intermolecular interactions for 1,3-Benzenediol, 4-iodo- is the potential for hydrogen bonding due to the two hydroxyl groups, and halogen bonding involving the iodine atom. MD simulations can model these interactions explicitly. For instance, simulations of resorcinol in water have been used to study the dissolution process by revealing the dynamics of hydrogen bond formation and breaking between the solute and solvent molecules. chula.ac.th A similar approach for 4-iodoresorcinol would elucidate how the iodine substituent influences solvation and interactions with polar or non-polar solvents.

Furthermore, MD simulations can be employed to investigate the formation and stability of crystal structures. By simulating a system of multiple 1,3-Benzenediol, 4-iodo- molecules, one can observe their self-assembly and predict the most stable crystal packing. These simulations can also calculate properties like the lattice energy and density of the crystal. The presence of the iodine atom introduces the possibility of halogen bonding (C-I···O), which can significantly influence the crystal packing and polymorphism. nih.gov MD simulations that include a model for halogen bonding, often by incorporating a charged extra point to represent the sigma-hole on the iodine atom, have been shown to accurately reproduce experimental data for other halogenated compounds. nih.gov

The following table summarizes the potential applications of MD simulations in studying the intermolecular interactions of 1,3-Benzenediol, 4-iodo-.

| Simulation Type | Investigated Properties | Potential Insights for 1,3-Benzenediol, 4-iodo- |

| Solution-phase MD | Solvation dynamics, hydrogen bonding, diffusion | Understanding solubility in different solvents, influence of the iodine atom on solvent structure. |

| Crystal MD | Crystal packing, lattice energy, phase transitions | Prediction of stable crystal polymorphs, role of hydrogen and halogen bonding in crystal formation. |

| Protein-ligand MD | Binding affinity, conformational changes | Evaluation as a potential ligand for biological targets, understanding the role of the iodo and hydroxyl groups in binding. nih.gov |

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of chemical reactions involving 1,3-Benzenediol, 4-iodo-. Density Functional Theory (DFT) is a commonly used method for these predictions, as it can provide accurate information about the electronic structure of molecules.

The reactivity of 1,3-Benzenediol, 4-iodo- is largely determined by the distribution of electron density in the molecule. The two hydroxyl groups are activating, ortho- and para-directing groups for electrophilic aromatic substitution, while the iodine atom is a deactivating but also ortho- and para-directing group. Computational methods can quantify these effects by calculating various reactivity descriptors.

Frontier Molecular Orbital (FMO) Theory is a key concept used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For an electrophilic attack, the reaction is more likely to occur at the atom with the highest coefficient of the HOMO. Conversely, for a nucleophilic attack, the reaction is favored at the atom with the highest coefficient of the LUMO. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. sapub.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while regions of positive electrostatic potential (electron-poor) are prone to nucleophilic attack. For 1,3-Benzenediol, 4-iodo-, MEP maps would likely show negative potential around the oxygen atoms and the aromatic ring, particularly at the positions ortho and para to the hydroxyl groups, indicating these are the most probable sites for electrophilic substitution.

Selectivity in reactions, such as further iodination or other electrophilic substitutions, can also be predicted. For instance, experimental studies on the iodination of resorcinol show that the position of iodination is sensitive to reaction conditions. scispace.com Computational modeling can help elucidate the underlying reasons for this selectivity by calculating the activation energies for the formation of different isomers. The reaction pathway with the lowest activation energy will be the most favored, and the corresponding product will be the major one. For example, in the electrophilic iodination of resorcinol, the formation of 4-iodoresorcinol is often favored over 2-iodoresorcinol under certain conditions. scispace.com DFT calculations could model the reaction intermediates and transition states for the iodination of 1,3-Benzenediol, 4-iodo- to predict the most likely position for the introduction of a second iodine atom.

The following table outlines the computational methods and their application in predicting the reactivity and selectivity of 1,3-Benzenediol, 4-iodo-.

| Computational Method | Calculated Parameter | Predicted Property |

| DFT | HOMO/LUMO energies and distributions | Sites for electrophilic and nucleophilic attack, kinetic stability. sapub.org |

| DFT | Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions, predicting sites of attack. |

| DFT | Transition state calculations | Activation energies for different reaction pathways, predicting product selectivity. |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like 1,3-Benzenediol, 4-iodo-. These predictions can aid in the identification and characterization of the compound and can be validated by comparison with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predicted spectra can be compared with experimental spectra to confirm the structure of the synthesized compound. For 1,3-Benzenediol, 4-iodo-, computational NMR predictions would be particularly useful for assigning the signals of the aromatic protons and carbons, which can be complex due to the substitution pattern.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the peaks observed in the IR and Raman spectra. The calculations also provide the intensities of these vibrational modes, which helps in the interpretation of the experimental spectra. By comparing the calculated and experimental spectra, it is possible to assign the observed bands to specific vibrational modes of the molecule, such as the O-H stretching of the hydroxyl groups, the C-I stretching, and the various aromatic ring vibrations. For instance, computational studies on resorcinol have been used to explore its polymorphism through vibrational spectroscopy. dntb.gov.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. nih.gov TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. For 1,3-Benzenediol, 4-iodo-, these calculations would predict the electronic transitions, likely of π → π* character, within the substituted benzene (B151609) ring.

The validation of these predicted spectroscopic properties is achieved by direct comparison with experimental data. A good agreement between the calculated and experimental spectra provides confidence in both the computational model and the experimental structure determination.

The table below summarizes the computational methods used for predicting different spectroscopic properties of 1,3-Benzenediol, 4-iodo-.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Validation |

| NMR | DFT (GIAO) | ¹H and ¹³C chemical shifts | Comparison with experimental NMR spectra. nih.gov |

| IR/Raman | DFT | Vibrational frequencies and intensities | Comparison with experimental IR and Raman spectra. mdpi.com |

| UV-Vis | TD-DFT | Excitation energies (λmax) and oscillator strengths | Comparison with experimental UV-Vis spectra. |

Applications in Organic Synthesis and Catalysis

As a Versatile Building Block for Complex Molecules

The strategic placement of hydroxyl and iodo substituents makes 4-iodoresorcinol a valuable building block for elaborate molecular architectures. The iodine atom serves as an excellent handle for introducing molecular complexity through various coupling reactions, while the phenolic hydroxyl groups can direct reactions or be incorporated into larger ring systems.

4-Iodoresorcinol and its derivatives are effective precursors for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and natural products. A powerful strategy involves an iterative sequence of a palladium-catalyzed Sonogashira coupling followed by an iodocyclization reaction. In this approach, the iodoarene (like a derivative of 4-iodoresorcinol) is first coupled with a terminal alkyne bearing a nucleophilic group (such as a hydroxyl or amino group). The resulting intermediate can then undergo an intramolecular cyclization, facilitated by an electrophilic iodine source (e.g., I₂ or ICl), to form a new heterocyclic ring. This methodology has been successfully employed to synthesize a variety of important heterocyclic units, including:

Benzofurans

Indoles

Isocoumarins

Quinolines

The mild conditions and broad functional group tolerance of this iodocyclization strategy make it a highly effective tool for building molecular diversity.

| Precursor Type | Reaction Sequence | Resulting Heterocycle | Key Features |

|---|---|---|---|

| o-Iodo-phenol derivative | 1. Sonogashira Coupling 2. Iodocyclization | Benzofuran | Efficient formation of the five-membered oxygen-containing ring. |

| o-Iodo-aniline derivative | 1. Sonogashira Coupling 2. Iodocyclization | Indole (B1671886) | Versatile method for constructing the core indole structure. |

| o-Iodo-benzoic acid derivative | 1. Sonogashira Coupling 2. Iodocyclization | Isocoumarin | Formation of a six-membered lactone ring fused to a benzene (B151609) ring. |

Polycyclic aromatic compounds (PACs) are molecules containing multiple fused aromatic rings, found in various natural products and materials with significant biological and electronic properties. Arynes, which are highly reactive intermediates, are valuable in the synthesis of these complex structures. Derivatives of 4-iodoresorcinol can serve as precursors to arynes, which then undergo cycloaddition reactions to build the polycyclic framework.

Furthermore, the iterative strategies used for heterocycle synthesis can be extended to create complex polycyclic aromatic systems. By performing sequential Sonogashira couplings and cyclizations, multiple aromatic and heterocyclic rings can be fused or linked together. This approach allows for a controlled, stepwise construction of large, complex polycyclic molecules from simpler iodinated precursors like 4-iodoresorcinol. The hypervalent iodine reagent, bis(trifluoro-acetoxy)iodobenzene (BTI), has also been noted for its ability to facilitate the regio-controlled oxidation of polycyclic aromatic phenols to polycyclic aromatic quinones (PAQs), further highlighting the role of iodine-containing compounds in the chemistry of these systems.

In Metal-Catalyzed Synthetic Transformations

The carbon-iodine (C-I) bond in 4-iodoresorcinol is a key feature that enables its participation in a wide range of metal-catalyzed reactions. The C-I bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, particularly palladium, making it an ideal substrate for cross-coupling reactions.

4-Iodoresorcinol is an excellent substrate for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, which are fundamental transformations in organic synthesis.

C-C Bond Formation : Palladium-catalyzed cross-coupling reactions are highly effective for creating C-C bonds using iodoarenes. For instance, 4-iodoresorcinol derivatives can readily participate in the Sonogashira coupling with terminal alkynes to form aryl-alkyne structures. Similarly, Suzuki-Miyaura coupling with boronic acids can be used to introduce new aryl or vinyl groups. These reactions are foundational for building more complex molecular skeletons from the 4-iodoresorcinol core.

C-N Bond Formation : The formation of C-N bonds is crucial for the synthesis of many pharmaceuticals. While specific examples involving 4-iodoresorcinol are specialized, iodoarenes in general are common substrates for metal-catalyzed amination reactions like the Buchwald-Hartwig amination. Additionally, iodine itself can catalyze C-N bond formation through cross-dehydrogenative coupling between compounds like quinoxalinones and various amines. Hypervalent iodine(III) reagents can also be used to promote intermolecular C-N bond formation.

C-O Bond Formation : Similar to C-N bond formation, the synthesis of aryl ethers (C-O bond formation) can be achieved using metal-catalyzed methods such as the Buchwald-Hartwig and Ullmann condensations, for which 4-iodoresorcinol is a suitable starting material. Iodine-catalyzed systems have also been developed for the intramolecular formation of C-O bonds in the synthesis of oxadiazole products.

The reactivity of the C-I bond makes 4-iodoresorcinol an ideal partner in numerous palladium-catalyzed cross-coupling reactions. The iodine atom acts as a leaving group, allowing for the facile introduction of a wide variety of substituents.

Key cross-coupling reactions involving substrates like 4-iodoresorcinol include:

Sonogashira Coupling : This reaction couples iodoarenes with terminal alkynes, catalyzed by palladium and a copper co-catalyst. It is a cornerstone of the iterative strategy for building polyheterocyclic compounds from iodo-precursors.

Suzuki-Miyaura Coupling : This versatile reaction pairs iodoarenes with organoboron compounds (boronic acids or esters) to form C-C bonds. Resorcinol-functionalized catalysts have been developed and assessed in Suzuki-Miyaura cross-coupling reactions.

Heck Coupling : This reaction involves the coupling of an iodoarene with an alkene to form a substituted alkene.

Ullmann Coupling : A classical reaction, often copper-catalyzed, that can be used to form C-C, C-N, or C-O bonds.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd complex / Cu(I) salt | C(sp²)-C(sp) |

| Suzuki-Miyaura | Organoboron Compound | Pd complex / Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck | Alkene | Pd complex / Base | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Amine or Alcohol/Phenol (B47542) | Pd complex / Base | C(sp²)-N or C(sp²)-O |

In Organocatalysis and Hypervalent Iodine Catalysis

Beyond its role as a substrate, the iodoresorcinol scaffold is integral to the design of modern catalysts. Organocatalysis, which uses small organic molecules to accelerate reactions, and hypervalent iodine catalysis, which leverages the oxidizing power of iodine in higher oxidation states, are rapidly expanding fields of green and sustainable chemistry.

Derivatives of iodoresorcinol have been successfully developed as powerful organocatalysts. For example, chiral catalysts based on the iodoresorcinol core have been designed for stereocontrolled reactions. These catalysts operate through a hypervalent iodine(I)/iodine(III) catalytic cycle. In one notable application, an iodoresorcinol-based catalyst was used for a fluorocyclization of 2-vinylbenzaldehydes. This process involves the activation of an alkene by the iodine(I) center, followed by fluorination and diastereoselective cyclization, creating two stereogenic centers in a single step.

This type of catalysis showcases the unique properties of the iodine atom, which can cycle between different oxidation states (I and III) to facilitate complex transformations. Hypervalent iodine reagents and catalysts are valued for their mild reaction conditions, low toxicity, and ability to mediate a wide range of oxidative functionalizations, including the formation of C-N, C-O, and C-C bonds. The development of catalysts from the 2-iodoresorcinol core for asymmetric reactions represents a significant advance in applying hypervalent iodine chemistry to enantioselective synthesis.

Asymmetric Catalysis (e.g., Dearomatization, Oxidation, Functionalization)

The core structure of 4-iodoresorcinol serves as a versatile scaffold for the design and synthesis of chiral catalysts, particularly in the burgeoning field of hypervalent iodine chemistry. These catalysts have demonstrated considerable efficacy in a range of asymmetric transformations.

Dearomatization:

The dearomatization of phenols is a powerful strategy for the synthesis of complex, three-dimensional molecules from readily available planar aromatic compounds. Resorcinol (B1680541) derivatives, including 4-iodoresorcinol, have been employed in diastereoselective dearomatization reactions. In one notable approach, a chiral tether derived from lactic acid is attached to the resorcinol scaffold. Subsequent oxidative dearomatization using a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), proceeds with high diastereoselectivity to yield chiral cyclohexadienones. These products are valuable intermediates for the synthesis of highly functionalized chiral six- and seven-membered ring systems rsc.org. While this example illustrates the utility of the resorcinol core, the presence of the iodine atom in the 4-position offers a handle for further functionalization or for tuning the electronic properties of the catalyst, thereby influencing the reactivity and selectivity of the dearomatization process. Research has shown that an operationally simple oxidative dearomatization of resorcinol derivatives can provide access to a variety of p-quinol derivatives in good yield and diastereoselectivity nih.gov.

Oxidation and Functionalization:

Chiral hypervalent iodine reagents are increasingly recognized as powerful tools for asymmetric oxidation and functionalization reactions, offering an environmentally benign alternative to traditional metal-based catalysts nih.gov. While the direct use of 4-iodoresorcinol as a catalyst is less common, it serves as a crucial precursor for the synthesis of more complex chiral iodoarenes that act as catalyst precursors. These precursors are then oxidized in situ to the active hypervalent iodine species, which subsequently mediate the asymmetric transformation.

For instance, chiral iodoarenes can be designed to catalyze the enantioselective α-oxytosylation of ketones. In a typical catalytic cycle, the chiral iodoarene is oxidized by a terminal oxidant, such as m-chloroperbenzoic acid (mCPBA), to a chiral iodine(III) species. This species then reacts with the ketone enolate and a tosylating agent to deliver the α-oxytosylated product with high enantioselectivity nih.gov. The modular nature of catalysts derived from precursors like 4-iodoresorcinol allows for the fine-tuning of steric and electronic properties to optimize selectivity for a given substrate.

Furthermore, chiral hypervalent iodine catalysis has been successfully applied to the regiodivergent intermolecular aminooxygenation of olefins nih.gov. In these reactions, a chiral hypervalent iodine catalyst, which can be conceptually derived from a 4-iodoresorcinol backbone, can direct the addition of both an oxygen and a nitrogen functionality across a double bond with high regio- and enantioselectivity nih.gov.

Development of Chiral Hypervalent Iodine Reagents

The development of novel chiral hypervalent iodine reagents is a vibrant area of research, and 4-iodoresorcinol provides a key starting point for the synthesis of C2-symmetric and other chiral iodoarenes. The two hydroxyl groups of the resorcinol moiety can be functionalized with a variety of chiral auxiliaries, such as amino acids, chiral amines, or chiral alcohols. This modular approach allows for the creation of a diverse library of chiral ligands that can be used to control the stereochemical outcome of a wide range of oxidative transformations rsc.org.